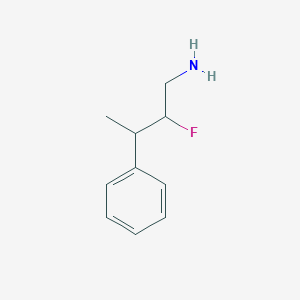
2-Fluoro-3-phenylbutan-1-amine
Übersicht
Beschreibung
2-Fluoro-3-phenylbutan-1-amine is an organic compound that belongs to the class of amines . Amines are organic compounds that contain one or more nitrogen atoms . The structure of this compound is similar to that of amphetamine, differing only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .
Molecular Structure Analysis
The molecular structure of amines is similar to that of ammonia, where up to three hydrogens may be bound by nitrogen . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The location is dependent on the amount of hydrogen bonding and the sample’s concentration .Chemical Reactions Analysis
Amines are basic, nucleophilic, and react with alkyl halides, acid chlorides, and carbonyl compounds . Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .Physical And Chemical Properties Analysis
Amines are known for their basicity and nucleophilicity . The physical and chemical properties of fluorous compounds have been studied extensively. They are known for their unique structural, electronic effects, and NMR properties .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Characterizations
2-Fluoro-3-phenylbutan-1-amine is a compound that has been explored in various synthetic pathways and analytical characterizations, demonstrating its versatility in chemical synthesis. For instance, it has been involved in the syntheses and analytical characterizations of research chemicals, such as 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine and its isomers. These studies focused on NMDA receptor antagonists, highlighting the compound's potential in creating substances with dissociative effects. The detailed chemical syntheses and analytical characterizations provide insight into the molecular structure and behavior of such substances, utilizing advanced techniques like mass spectrometry, chromatography, and spectroscopy to differentiate between isomers under various experimental conditions (Dybek et al., 2019).
Applications in Polymer Science
The compound has also found applications in polymer science, where it contributes to the development of functional block copolymers. By employing free-radical addition of ω-functional mercaptans onto 1,2-polybutadienes, researchers have created a modular synthetic pathway toward diverse functional block copolymers. These copolymers incorporate various functional groups, including electrolytes (carboxylic acid and amine), demonstrating the compound's role in enhancing polymer functionality and diversity (Justynska et al., 2005).
Advancements in Organic Synthesis
Further research has explored the compound's utility in organic synthesis, such as in the reductive amination of aldehydes and ketones. This process utilizes phenylsilane as a reductant and dibutyltin dichloride as a catalyst, with the compound playing a crucial role in facilitating the formation of amines from aldehydes and ketones. Such advancements in organic synthesis methods highlight the compound's significance in creating complex organic molecules with potential applications in pharmaceuticals and materials science (Apodaca & Xiao, 2001).
Fluorescent Materials and OLED Applications
In materials science, this compound has been implicated in the development of novel fluorescent materials and OLED (organic light-emitting diode) applications. For example, research into bipolar phenanthroimidazole derivatives for phosphorescent OLEDs showcases the compound's role in achieving high efficiency and low efficiency roll-off at high brightness. Such studies not only contribute to our understanding of light-emitting materials but also pave the way for improvements in display and lighting technologies (Liu et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The development of new methodologies for the synthesis of fluorinated molecules is an area of active research . The use of smaller perfluorinated units to promote biodegradability is also being explored . The potential recreational use of similar compounds has been noted , suggesting possible implications in forensic and regulatory contexts.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-phenylbutan-1-amine. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound, influencing its overall effect .
Biochemische Analyse
Biochemical Properties
2-Fluoro-3-phenylbutan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to norepinephrine and dopamine transporters, mimicking the signaling and stimulant properties of amphetamines . These interactions suggest that this compound may influence neurotransmitter release and reuptake, thereby affecting synaptic transmission and neuronal communication.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce cellular stress responses, which involve cell cycle arrest, induction of molecular repair mechanisms, and cell proliferation . Additionally, this compound may impact oxidative processes within cells, leading to alterations in cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with norepinephrine and dopamine transporters suggests that it may inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling . This mechanism is similar to that of other amphetamines, which are known to enhance neurotransmitter release and inhibit reuptake.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range produces significant biochemical and physiological changes. Toxicity studies have highlighted the importance of dosage regulation to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic flux and metabolite levels are influenced by its interactions with specific enzymes, which may affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-fluoro-3-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUQLKTWSZYZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1492314.png)
![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)
![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)
![(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492320.png)
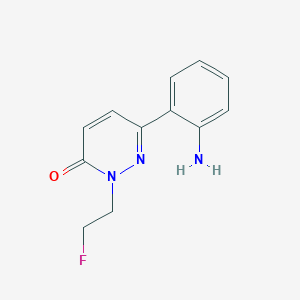

amine](/img/structure/B1492325.png)
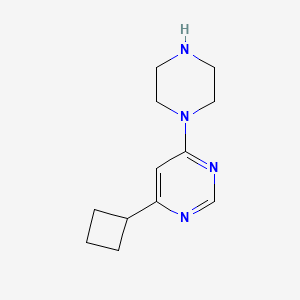
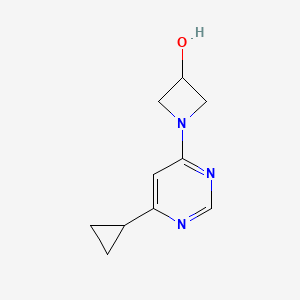
![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)
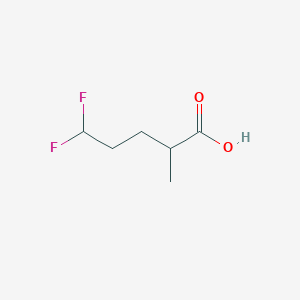
![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)
![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)